

Application Notes and Protocols for Studying Lipid Metabolism Using Acc1-IN-2

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Compound of Interest				
Compound Name:	Acc1-IN-2			
Cat. No.:	B15578498	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of metabolic research, Acetyl-CoA Carboxylase (ACC) has emerged as a critical regulator of lipid metabolism. ACC exists in two isoforms: ACC1, primarily cytosolic and the rate-limiting enzyme in de novo lipogenesis (DNL), and ACC2, which is associated with the outer mitochondrial membrane and regulates fatty acid oxidation (FAO).[1][2] The inhibition of these enzymes presents a promising therapeutic strategy for a variety of metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), obesity, and certain cancers.[3][4] **Acc1-IN-2** is a potent, dual inhibitor of both ACC1 and ACC2, making it a valuable tool for investigating the roles of these enzymes in cellular and organismal lipid homeostasis.

These application notes provide a comprehensive guide for utilizing **Acc1-IN-2** in lipid metabolism research, complete with detailed experimental protocols and quantitative data to facilitate experimental design and data interpretation.

Mechanism of Action

Acc1-IN-2 is an allosteric inhibitor that prevents the dimerization of ACC enzymes, a conformational change necessary for their catalytic activity. By inhibiting both ACC1 and ACC2, **Acc1-IN-2** simultaneously blocks the synthesis of new fatty acids and promotes their breakdown.



ACC1 Inhibition: In the cytosol, ACC1 catalyzes the conversion of acetyl-CoA to malonyl-CoA. [5][6] Malonyl-CoA is the essential building block for the synthesis of long-chain fatty acids by fatty acid synthase (FASN).[5][6] By inhibiting ACC1, **Acc1-IN-2** reduces the cytosolic pool of malonyl-CoA, thereby suppressing de novo lipogenesis.[1]

ACC2 Inhibition: At the mitochondrial membrane, ACC2 also produces malonyl-CoA. This localized pool of malonyl-CoA acts as a potent inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation.[5][6][7] Inhibition of ACC2 by **Acc1-IN-2** leads to a decrease in mitochondrial malonyl-CoA levels, relieving the inhibition of CPT1 and consequently increasing the rate of fatty acid oxidation.[5][7]

Data Presentation

The following tables summarize the quantitative data for **Acc1-IN-2** and other relevant dual ACC inhibitors to provide a comparative overview of their potency and effects.

Table 1: In Vitro Potency of ACC Inhibitors

Compound	Target	IC50 (nM)	Assay System
Acc1-IN-2	hACC1	22	Biochemical Assay
hACC2	48	Biochemical Assay	
ND-646	hACC1	3.5	Cell-free enzymatic assay
hACC2	4.1	Cell-free enzymatic assay	
MK-4074	hACC1	~3	Biochemical Assay
hACC2	~3	Biochemical Assay	
Firsocostat (GS-0976)	hACC1	2.1	Biochemical Assay
hACC2	6.1	Biochemical Assay	

hACC1: human ACC1, hACC2: human ACC2



Table 2: In Vitro Effects of ACC Inhibition on Cellular Processes

Compound	Cell Line	Effect	Quantitative Measurement
Dual ACC1/2 Inhibitor	U87 Glioblastoma	Inhibition of De Novo Lipogenesis	IC50 = 140 nM (¹⁴ C-acetate incorporation)
U87 EGFRvIII Glioblastoma	Inhibition of De Novo Lipogenesis	IC50 = 464 nM (¹⁴ C-acetate incorporation)	
ND-646	AMO1 Multiple Myeloma	Reduced Cell Viability	Dose-dependent decrease
H929 Multiple Myeloma	Reduced De Novo Lipogenesis	Significant reduction with 100 nM ND-646	

Table 3: In Vivo Effects of ACC Inhibition in Rodent Models



Compound	Animal Model	Dosage	Duration	Key Findings
Compound 1 (ACCi)	High-fructose fed rats	10 mg/kg/day (oral)	6 days	20% reduction in hepatic de novo lipogenesis.[1]
High-fat sucrose diet rats	10 mg/kg/day (oral)	21 days	Significant reduction in hepatic steatosis.	
MK-4074	KKAy mice (obese, diabetic)	0.3 - 3 mg/kg (single oral dose)	1 hour post-dose	Dose-dependent decrease in hepatic DNL (ID50 = 0.9 mg/kg).[8]
C57BL/6J mice (high-fat/sucrose diet)	10 and 30 mg/kg/day (oral)	4 weeks	46% and 36% reduction in hepatic triglyceride content, respectively.[8]	
GS-834356 (ACCi)	C57BL/6J mice (high-fat diet)	5 mg/kg/day (oral)	8 weeks	Significant reduction in liver triglyceride content.[9]

Experimental Protocols

Here we provide detailed methodologies for key experiments to study the effects of **Acc1-IN-2** on lipid metabolism.

Protocol 1: In Vitro Inhibition of De Novo Lipogenesis

This protocol measures the rate of new fatty acid synthesis in cultured cells by quantifying the incorporation of a radiolabeled precursor.



Materials:

- Cell line of interest (e.g., HepG2, A549, 3T3-L1)
- Complete cell culture medium
- Acc1-IN-2
- DMSO (vehicle control)
- [14C]-Acetate
- Phosphate Buffered Saline (PBS)
- Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)
- · Scintillation vials
- Scintillation fluid
- Scintillation counter

Procedure:

- Seed cells in a multi-well plate and allow them to adhere and reach the desired confluency.
- Prepare a stock solution of Acc1-IN-2 in DMSO. Create a serial dilution of Acc1-IN-2 in culture medium to achieve the desired final concentrations. Include a vehicle-only control.
- Remove the existing medium from the cells and replace it with the medium containing the different concentrations of **Acc1-IN-2** or vehicle.
- Incubate the cells for the desired treatment period (e.g., 24 hours).
- Add [14C]-Acetate to each well at a final concentration of 1 μCi/mL.
- Incubate for 2-4 hours to allow for the incorporation of the radiolabel into newly synthesized lipids.



- Wash the cells twice with ice-cold PBS to remove unincorporated [14C]-Acetate.
- Lyse the cells and extract the total lipids using a suitable solvent system.
- Transfer the lipid extract to a scintillation vial and allow the solvent to evaporate.
- Add scintillation fluid to each vial and quantify the radioactivity using a scintillation counter.
- Normalize the counts per minute (CPM) to the total protein content of a parallel set of wells.
- Calculate the percentage of inhibition of de novo lipogenesis relative to the vehicle control.

Protocol 2: Quantification of Cellular Lipid Droplets by Staining

This protocol uses fluorescent dyes to visualize and quantify neutral lipid accumulation in cells.

Materials:

- Cells cultured on coverslips or in optical-bottom plates
- Acc1-IN-2
- DMSO
- BODIPY 493/503 or Oil Red O stain
- Formaldehyde (for fixation)
- PBS
- Mounting medium with DAPI
- Fluorescence microscope or high-content imager

Procedure (using BODIPY 493/503):

• Treat cells with Acc1-IN-2 or vehicle as described in Protocol 1.



- Wash the cells twice with PBS.
- Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
- Wash the cells three times with PBS.
- Prepare a 1 μg/mL working solution of BODIPY 493/503 in PBS.
- Incubate the cells with the BODIPY staining solution for 15-30 minutes at room temperature, protected from light.
- · Wash the cells three times with PBS.
- Mount the coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.
- Image the cells using a fluorescence microscope with appropriate filter sets for BODIPY (green fluorescence) and DAPI (blue fluorescence).
- Quantify the fluorescence intensity or the number and size of lipid droplets per cell using image analysis software.

Protocol 3: In Vivo Study of Acc1-IN-2 in a Diet-Induced Obesity Mouse Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of **Acc1-IN-2** in a mouse model of NAFLD.

Materials:

- C57BL/6J mice
- High-fat diet (HFD)
- Acc1-IN-2
- Vehicle for oral gavage (e.g., 0.5% methylcellulose)



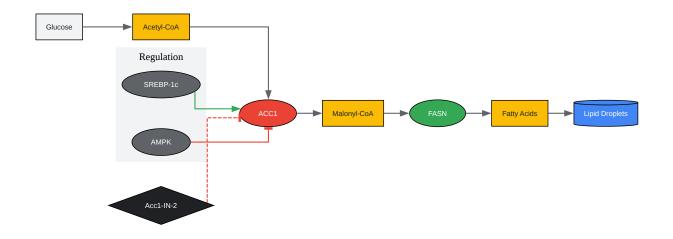
- · Metabolic cages
- Equipment for blood collection and tissue harvesting

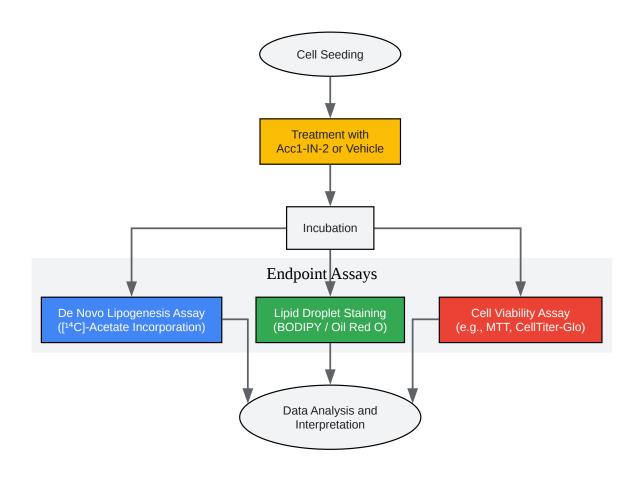
Procedure:

- Induce obesity and hepatic steatosis by feeding mice a high-fat diet for a specified period (e.g., 8-12 weeks).
- Divide the mice into treatment and control groups.
- Administer Acc1-IN-2 (e.g., 5-30 mg/kg) or vehicle daily via oral gavage for the duration of the study (e.g., 4-8 weeks).
- Monitor body weight, food intake, and other relevant physiological parameters throughout the study.
- At the end of the treatment period, collect blood samples for analysis of plasma lipids (triglycerides, cholesterol) and liver enzymes (ALT, AST).
- Euthanize the mice and harvest the liver and other relevant tissues.
- Analyze liver tissue for triglyceride content, histology (H&E and Oil Red O staining), and gene expression of key lipid metabolism genes.

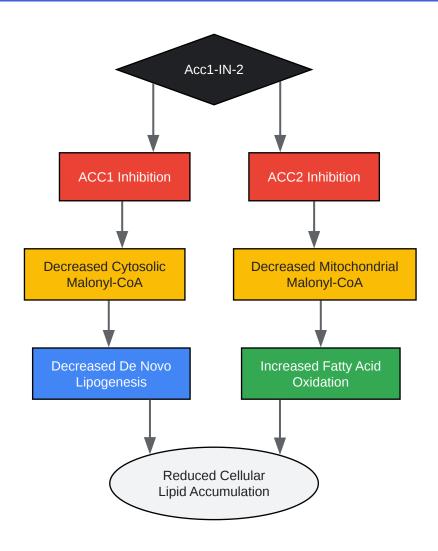
Mandatory Visualizations Signaling Pathway of ACC1 in De Novo Lipogenesis











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